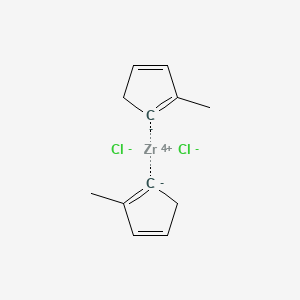
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium ion coordinated to two cyclopentadienyl ligands, one of which is substituted with a methyl group. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 2-Methylcyclopenta-1,3-diene: This compound can be synthesized by the thermal cracking of its Diels-Alder dimer, followed by distillation to remove impurities.
Formation of the Metallocene Complex: Zirconium tetrachloride is reacted with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium or lithium to form the desired metallocene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong nucleophile or electrophile, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.
科学的研究の応用
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion to the cyclopentadienyl ligands. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .
類似化合物との比較
Similar Compounds
Cyclopentadienylzirconium dichloride: Similar in structure but lacks the methyl substitution.
Pentamethylcyclopentadienylzirconium dichloride: Features five methyl groups on the cyclopentadienyl ring, offering different steric and electronic properties.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other metallocenes. The presence of the methyl group can influence the compound’s electronic properties and its behavior in catalytic processes .
特性
分子式 |
C12H14Cl2Zr |
|---|---|
分子量 |
320.37 g/mol |
IUPAC名 |
2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
SPAIAVHATNRSRH-UHFFFAOYSA-L |
正規SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
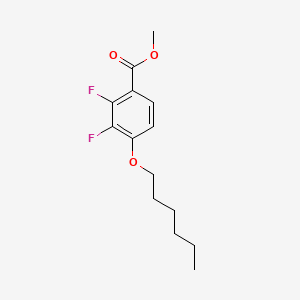
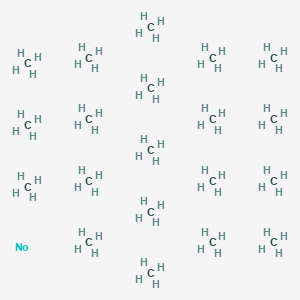

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)
![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
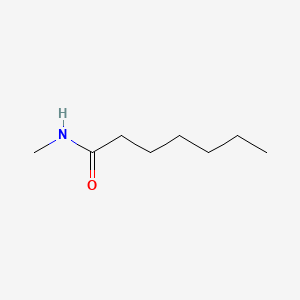
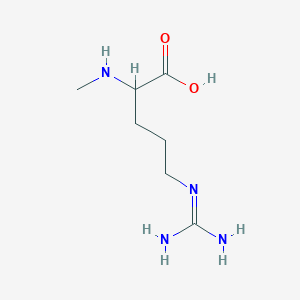

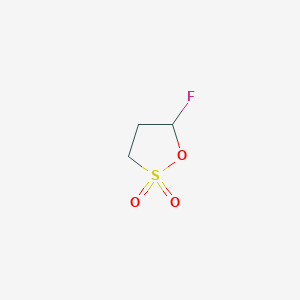
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
